![molecular formula C9H12N2O2 B567824 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 1338247-49-6](/img/structure/B567824.png)
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a synthetic compound that belongs to the class of indazole derivatives. It has a molecular weight of 180.21 .
Synthesis Analysis
The synthesis of this compound involves a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The stereochemistry of the six-membered ring of the fused indazoles resembles that of keto esters . The indazole structure was confirmed as 1H-indazole from HMBC correlations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The mechanism of the second step was different from the expected one .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in DMSO, DMF, and when heated, in ethyl and isopropyl alcohols, but insoluble in water .Scientific Research Applications
Potential Anti-inflammatory Activity
A study explored the anti-inflammatory activity of certain derivatives, specifically 5‐phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic acid derivatives. These derivatives were synthesized and tested for their anti-inflammatory properties. The results demonstrated significant inhibition against carrageenan-induced rat paw edema, suggesting potential anti-inflammatory applications for similar compounds (Rabea et al., 2006).
Antihyperglycemic Agent
A series of benzo[e]indazole derivatives were synthesized and examined for their antihyperglycemic effects. Among these, a particular 2H-benzo[e]indazole derivative showed significant stimulation of glucose uptake and exhibited antihyperglycemic effects in diabetic models. This derivative may act through the IRS-1, Akt, and GSK-3β pathways, indicating a possible role in diabetes treatment with an improved lipid profile (Taneja et al., 2017).
Pharmacokinetics and Antispermatogenic Effects
The pharmacokinetics and potential antispermatogenic effects of certain indazole-carboxylic acid derivatives were studied. The findings suggested that these compounds, specifically AF 1312/TS or 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid and diclondazolic acid, exhibited antispermatogenic properties, offering insights into their applications in related fields (Catanese et al., 1978).
DAAO Inhibitor and Pharmacokinetics
The study of 3-methylpyrazole-5-carboxylic acid, an inhibitor of d-amino acid oxidase (DAAO), provided insights into its pharmacokinetics and potential effects on plasma d-tryptophan concentration. Understanding the role and influence of such inhibitors can be crucial in the development of treatments for conditions associated with DAAO activity (Haruta et al., 2011).
PPAR Gamma Agonists for Diabetes
The synthesis and biological evaluation of tetrahydroisoquinoline-3-carboxylic acid derivatives revealed their potential as PPAR gamma agonists. One of the derivatives showed potent activity and promising results in reducing plasma glucose and triglyceride levels in animal models, indicating its potential as a drug for diabetes (Azukizawa et al., 2008).
Mechanism of Action
Mode of Action
Indazole derivatives are known to exhibit a wide variety of biological properties , suggesting that this compound may interact with its targets in a complex manner, leading to various changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities , suggesting that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator , suggesting that it may have certain stability and solubility characteristics that could impact its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by indazole derivatives , this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .
Safety and Hazards
properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEXPQISYGPHGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1338247-49-6 |
Source
|
Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.